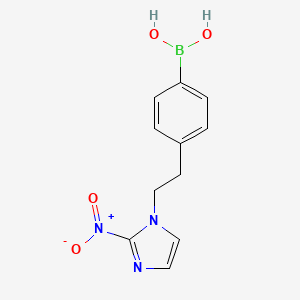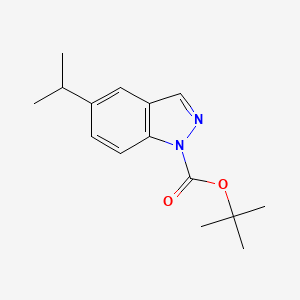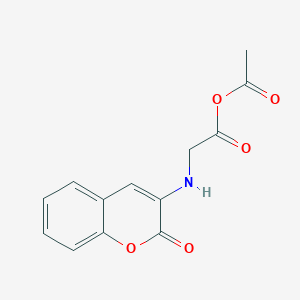![molecular formula C19H16O B11856263 [2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl- CAS No. 192194-05-1](/img/structure/B11856263.png)
[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is an organic compound with a unique structure that includes a fused indene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one typically involves the reduction of ketones using chiral catalysts. One common method includes the use of borane-dimethyl sulfide complex in the presence of a chiral borate ester catalyst. The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
化学反応の分析
Types of Reactions
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, which is facilitated by its enol structure . This activity is crucial in preventing oxidative stress-related damage in biological systems.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1-benzofuran: This compound shares a similar fused ring structure and is known for its biological activities, including antioxidant and antimicrobial properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed in Maillard reactions and is used in food chemistry.
Uniqueness
2’-Methyl-2’,3’-dihydro-1’H,3H-[1,2’-biinden]-1’-one is unique due to its specific fused indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
192194-05-1 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC名 |
2-(3H-inden-1-yl)-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H16O/c1-19(12-14-7-3-5-9-16(14)18(19)20)17-11-10-13-6-2-4-8-15(13)17/h2-9,11H,10,12H2,1H3 |
InChIキー |
KATOSGRAMVZIGN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC=CC=C2C1=O)C3=CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)




![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
